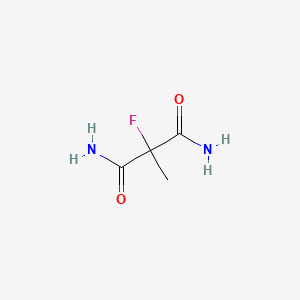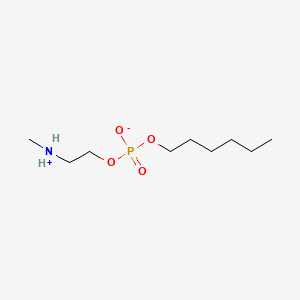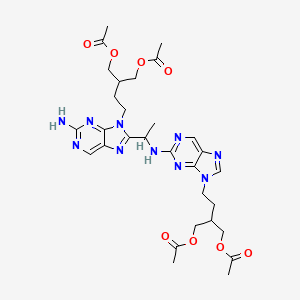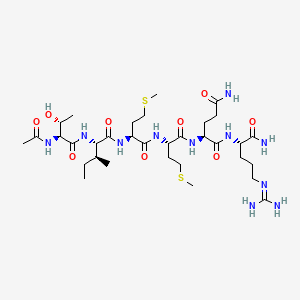
Ac-ThrIleMetMetGlnArg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-ThrIleMetMetGlnArg-NH2 is a synthetic peptide with a specific sequence of amino acids: acetylated threonine, isoleucine, methionine, methionine, glutamine, and arginine, ending with an amide group. This peptide is designed to mimic certain biological activities and is often used in research to study protein interactions, signaling pathways, and therapeutic potentials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ThrIleMetMetGlnArg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid (arginine) to a resin.
Coupling Reactions: Each subsequent amino acid (glutamine, methionine, methionine, isoleucine, and threonine) is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Acetylation: The N-terminal threonine is acetylated using acetic anhydride.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines automate the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
化学反应分析
Types of Reactions
Ac-ThrIleMetMetGlnArg-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Ac-ThrIleMetMetGlnArg-NH2: has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Explores therapeutic potentials, such as antimicrobial activity, cancer treatment, and drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用机制
The mechanism of action of Ac-ThrIleMetMetGlnArg-NH2 depends on its specific application. Generally, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate signaling pathways, inhibit or activate enzymes, and alter cellular functions.
相似化合物的比较
Ac-ThrIleMetMetGlnArg-NH2: can be compared with other peptides like:
Ac-ThrIleMetMetGlnLys-NH2: Similar structure but with lysine instead of arginine, which may alter its charge and interaction properties.
Ac-ThrIleMetMetGlnArg-OH: Similar but without the C-terminal amide, affecting its stability and solubility.
Ac-ThrIleMetMetGlnArg-COOH: Similar but with a carboxyl group at the C-terminus, influencing its biological activity.
The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct biological and chemical properties.
属性
CAS 编号 |
133569-12-7 |
|---|---|
分子式 |
C33H61N11O9S2 |
分子量 |
820.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H61N11O9S2/c1-7-17(2)25(44-32(53)26(18(3)45)39-19(4)46)31(52)43-23(13-16-55-6)30(51)42-22(12-15-54-5)29(50)41-21(10-11-24(34)47)28(49)40-20(27(35)48)9-8-14-38-33(36)37/h17-18,20-23,25-26,45H,7-16H2,1-6H3,(H2,34,47)(H2,35,48)(H,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,36,37,38)/t17-,18+,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI 键 |
FKIPKGFMPNHGKB-OAIYDUGDSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


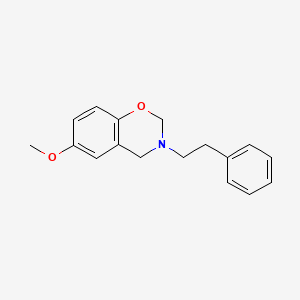
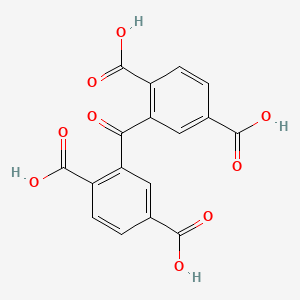
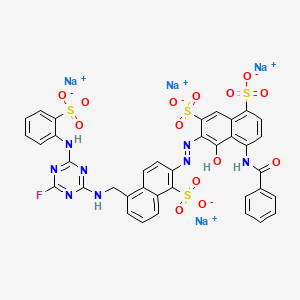
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
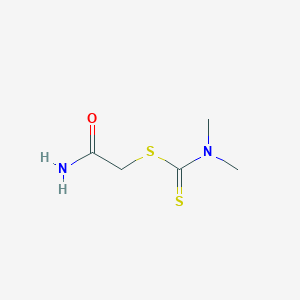

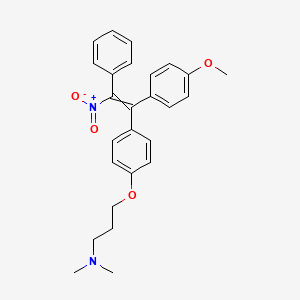
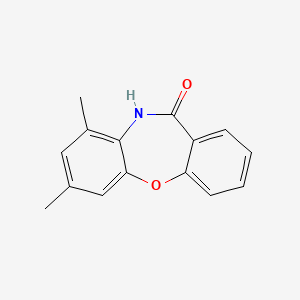
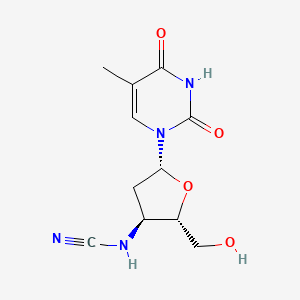
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
